![molecular formula C15H22ClNO2 B3024702 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide CAS No. 67535-23-3](/img/structure/B3024702.png)
2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “2-chloro” part indicates the presence of a chlorine atom. The “N-(2,6-diethylphenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with ethyl groups (CH2CH3) attached to the 2nd and 6th carbon atoms of the ring. The “N-(ethoxymethyl)” part indicates an ethoxy group (CH3CH2O) attached to a methyl group (CH3), which is then attached to the nitrogen atom of the amide .
Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For amides, these can include a high boiling point due to the presence of polar bonds and the ability to participate in hydrogen bonding .Scientific Research Applications
Herbicide Metabolism and Environmental Impact
- Metabolism in Liver Microsomes: This compound, as part of chloroacetamide herbicides like alachlor and butachlor, undergoes metabolism in liver microsomes of rats and humans. This process produces intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which are further metabolized to compounds like 2,6-diethylaniline (DEA). These steps are crucial in understanding the carcinogenic potential of these herbicides (Coleman et al., 2000).
Soil Interaction and Agricultural Relevance
- Soil Reception and Activity: The compound, as a part of herbicides like alachlor, influences soil reception and herbicidal activity. Factors like wheat straw coverage and irrigation affect the amount of herbicide received by the soil and its efficacy in controlling weeds (Banks & Robinson, 1986).
Environmental Persistence and Leaching
- Leaching Behavior: As a component of herbicides like acetochlor, alachlor, and metolachlor, the compound has been studied for its leaching behavior in different soil types. This is crucial for understanding its potential for water pollution and environmental persistence (Balinova, 1997).
Herbicide Residue Analysis
- Residue Determination in Crops: Techniques for determining residues of this compound and related herbicides in crops have been developed. This is important for ensuring food safety and understanding the environmental impact of herbicide use (Nortrup, 1997).
Bioactivity in Plants and Microorganisms
- Inhibition of Fatty Acid Synthesis in Algae: The compound, as part of chloroacetamides like alachlor and metazachlor, can inhibit fatty acid synthesis in green algae, indicating a potential impact on non-target aquatic organisms (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-4-12-8-7-9-13(5-2)15(12)17(11-19-6-3)14(18)10-16/h7-9H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGZFIPLSQKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449805 | |
Record name | 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67535-23-3 | |
Record name | 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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